N-(1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide involves the reaction of isoquinoline derivatives with ethyl acetamide and aminocarbothioyl compounds . The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound . The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and acetamide-based compounds . Examples include:
- N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-methylacetamide
- N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-propylacetamide
Uniqueness
N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
171880-49-2 |
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Molecular Formula |
C15H17N5OS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-4-yl]-N-ethylacetamide |
InChI |
InChI=1S/C15H17N5OS/c1-3-20(10(2)21)14-9-17-13(8-18-19-15(16)22)11-6-4-5-7-12(11)14/h4-9H,3H2,1-2H3,(H3,16,19,22)/b18-8+ |
InChI Key |
WUJQBTMYHQXKTJ-QGMBQPNBSA-N |
Isomeric SMILES |
CCN(C1=CN=C(C2=CC=CC=C21)/C=N/NC(=S)N)C(=O)C |
Canonical SMILES |
CCN(C1=CN=C(C2=CC=CC=C21)C=NNC(=S)N)C(=O)C |
Origin of Product |
United States |
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